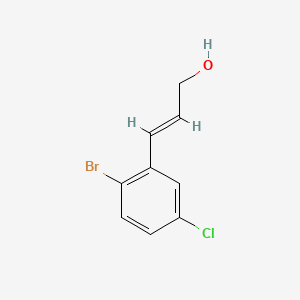

3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol

Description

3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol (molecular formula: C₉H₈BrClO) is an allylic alcohol derivative featuring a substituted aromatic ring. The compound’s structure includes a propenol chain (CH₂CHCH₂OH) attached to a 2-bromo-5-chlorophenyl group. Despite its structural simplicity, the compound’s synthesis and characterization are sparsely documented in the provided evidence, with commercial availability noted as discontinued .

Properties

Molecular Formula |

C9H8BrClO |

|---|---|

Molecular Weight |

247.51 g/mol |

IUPAC Name |

(E)-3-(2-bromo-5-chlorophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H8BrClO/c10-9-4-3-8(11)6-7(9)2-1-5-12/h1-4,6,12H,5H2/b2-1+ |

InChI Key |

WZBKSKSPVIAOJW-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=C/CO)Br |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=CCO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by an acid-catalyzed dehydration to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The double bond can be reduced to form the saturated alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for halogen substitution reactions.

Major Products Formed

Oxidation: 3-(2-Bromo-5-chlorophenyl)prop-2-enal or 3-(2-Bromo-5-chlorophenyl)prop-2-enoic acid.

Reduction: 3-(2-Bromo-5-chlorophenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol depends on its specific applicationThese interactions can modulate biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Research Findings and Challenges

- Spectroscopy: Propenol derivatives show distinct 1H NMR signals for allylic protons (δ 4.2–4.5 ppm for -CH₂OH) and aromatic protons influenced by substituents (e.g., δ 7.6 ppm for 2-Br-5-Cl phenyl) .

- Commercial Status: Limited availability of the target compound (discontinued) suggests challenges in synthesis or stability .

Biological Activity

3-(2-Bromo-5-chlorophenyl)prop-2-en-1-ol, a compound with notable halogenated phenyl groups, has garnered attention for its potential biological activities. This article delves into its antibacterial, antifungal, and antiviral properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine and a chlorine atom on the phenyl ring, which significantly influences its biological activity. Its molecular formula is with a structure that allows for various interactions with biological targets.

The antibacterial activity of this compound is primarily attributed to its ability to disrupt bacterial cell wall synthesis and interfere with essential enzymatic functions. The halogen substituents enhance the lipophilicity of the compound, facilitating better penetration into bacterial membranes.

Case Studies

- In Vitro Studies : A study reported that derivatives of similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . Although specific data for this compound is limited, its structural analogs suggest comparable efficacy.

- Structure-Activity Relationship (SAR) : Research indicates that halogenated compounds often exhibit enhanced antibacterial properties due to increased electron affinity and reactivity . For instance, compounds featuring bromine and chlorine have shown improved activity against resistant strains of bacteria.

Antifungal Activity

Research has also indicated that similar compounds possess antifungal properties. For example, studies have shown that certain halogenated phenolic compounds can inhibit fungal growth with MIC values significantly lower than those of conventional antifungal agents .

Comparative Analysis

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Flavonoid Derivative | 0.5 - 2.0 | MRSA |

| Pyrrolidine Alkaloid | 0.0039 - 0.025 | S. aureus, E. coli |

Antiviral Activity

Emerging research highlights the potential for this compound in antiviral applications, particularly against viral proteases like those from SARS-CoV-2 . The compound's structural features may allow it to bind effectively to viral enzymes, inhibiting their function.

Mechanism Insights

The presence of halogens in the structure may enhance binding affinity to viral proteins due to increased hydrophobic interactions and potential hydrogen bonding . This suggests a promising avenue for further investigation into its use as an antiviral agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.